Sofpironium bromide
Overview
Description
Sofpironium bromide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a pyrrolidinium core, cyclopentyl, phenyl, and ethoxycarbonylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sofpironium bromide typically involves multiple steps:
Formation of the Pyrrolidinium Core: This can be achieved through the reaction of a suitable amine with a halogenated compound under basic conditions.
Introduction of Cyclopentyl and Phenyl Groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Addition of the Hydroxyacetoxy Group: This step may involve esterification or transesterification reactions.
Incorporation of the Ethoxycarbonylmethyl Group: This can be done through nucleophilic substitution reactions.
Final Bromination: The bromide ion can be introduced through a halogen exchange reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyacetoxy group.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Sofpironium bromide may have several applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Utilization in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Cyclopentyl-2-phenyl-2-hydroxyacetoxy)-1-methylpyrrolidinium bromide
- 3-(2-Cyclopentyl-2-phenyl-2-hydroxyacetoxy)-1-(methylcarbamoylmethyl)-1-methylpyrrolidinium bromide
Uniqueness
The uniqueness of Sofpironium bromide lies in its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C22H32BrNO5 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
[1-(2-ethoxy-2-oxoethyl)-1-methylpyrrolidin-1-ium-3-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C22H32NO5.BrH/c1-3-27-20(24)16-23(2)14-13-19(15-23)28-21(25)22(26,18-11-7-8-12-18)17-9-5-4-6-10-17;/h4-6,9-10,18-19,26H,3,7-8,11-16H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
FIAFMTCUJCWADZ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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